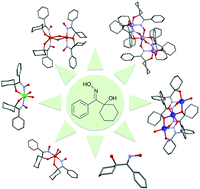Structural variations in metal complexes of a tertiary α-hydroxyoxime†
Dalton Transactions Pub Date: 2014-12-10 DOI: 10.1039/C4DT03393K
Abstract
Despite the long term interest in hydroxyoximes as metal ion extractants, there is a lack of information on the possible coordination modes these ligands can assume, particularly in concert with a co-ligand. This is pertinent to the use of these extractants in synergistic systems, where a combination of extractants can achieve commercially useful results. We report here the structures of some metal complexes (M = Mn, Co, Ni, Cu, and Zn) with (1-hydroxycyclohexyl)-phenyl ketone oxime. The results demonstrate that this ligand can support complexes ranging from mononuclear to trinuclear, in association with anionic and neutral co-ligands in some cases. While these results have been obtained in the solid state, they illustrate a range of possible species that may be formed in extractant solutions.


Recommended Literature
- [1] Front cover
- [2] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [3] Disordered peptide chains in an α-C-based coarse-grained model†
- [4] Analytical Division Diary
- [5] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [6] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [7] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [8] Identification of bioactive compounds in Lactobacillus paracasei subsp. paracasei NTU 101-fermented reconstituted skimmed milk and their anti-cancer effect in combination with 5-fluorouracil on colorectal cancer cells
- [9] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [10] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 147253-67-6
-
CAS no.: 1644-82-2









